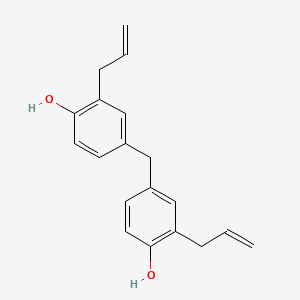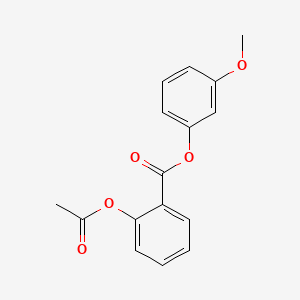
Dibutylammonium hydrogen sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylammonium hydrogen sulphate is a protic ionic liquid, which means it is a salt that is liquid at temperatures below 100°C and is formed by the neutralization of a Brønsted acid and a Brønsted base. This compound is known for its unique properties, such as low vapor pressure, high thermal stability, and excellent conductivity, making it a versatile and tunable substance for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutylammonium hydrogen sulphate can be synthesized through the neutralization reaction between dibutylamine and sulfuric acid. The reaction typically involves the following steps:
Reaction: Dibutylamine is reacted with sulfuric acid in a stoichiometric ratio.
Mixing: The reactants are mixed thoroughly to ensure complete neutralization.
Purification: The resulting product is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as distillation or crystallization to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dibutylammonium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Dibutylammonium hydrogen sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: It is employed in the study of biological systems, particularly in the stabilization of proteins and enzymes.
Industry: It is used in the production of specialty chemicals, as well as in the purification and separation processes
Mecanismo De Acción
The mechanism by which dibutylammonium hydrogen sulphate exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. These interactions can influence the stability and activity of other molecules, making it a valuable tool in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutylammonium acetate
- Dibutylammonium propanoate
- Dibutylammonium butanoate
- Tetrabutylammonium hydrogen sulphate
Uniqueness
Dibutylammonium hydrogen sulphate is unique due to its specific combination of properties, such as its high thermal stability and excellent conductivity. Compared to similar compounds, it offers a balance of characteristics that make it particularly useful in applications requiring both stability and conductivity .
Propiedades
Número CAS |
94158-37-9 |
|---|---|
Fórmula molecular |
C8H21NO4S |
Peso molecular |
227.32 g/mol |
Nombre IUPAC |
dibutylazanium;hydrogen sulfate |
InChI |
InChI=1S/C8H19N.H2O4S/c1-3-5-7-9-8-6-4-2;1-5(2,3)4/h9H,3-8H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
WKCUMEYLYRIBCI-UHFFFAOYSA-N |
SMILES canónico |
CCCC[NH2+]CCCC.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)













